TD52 can be synthesized through various methods that typically involve modifications to the erlotinib structure. The synthesis generally requires advanced organic chemistry techniques, including:
While detailed synthetic pathways are proprietary or not extensively documented in public literature, the emphasis is on achieving structural integrity akin to erlotinib while enhancing its inhibitory effects on CIP2A.
The molecular structure of TD52 is characterized by its resemblance to erlotinib, featuring a core structure that includes:
The precise three-dimensional conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy, although specific data may not be widely available in public databases.
TD52 participates in various chemical reactions typical for small molecule inhibitors. Key reactions include:
These reactions highlight TD52's potential as a therapeutic agent in oncology.
The mechanism of action for TD52 involves several critical processes:
This multifaceted mechanism underscores the compound's potential utility in cancer therapy.
TD52 exhibits several notable physical and chemical properties:
Specific quantitative data regarding melting point, boiling point, or spectral properties may not be readily available but are crucial for practical applications in research settings.
TD52 has potential applications primarily within scientific research focused on oncology. Key applications include:
TD52 (CAS 1798328-24-1) is an orally active erlotinib derivative engineered to overcome limitations of conventional kinase inhibitors in oncology. Unlike its parent compound erlotinib—an EGFR tyrosine kinase inhibitor used in non-small cell lung cancer—TD52 exhibits minimal EGFR inhibitory activity (IC50 >10 μM) but significantly enhanced antitumor efficacy across diverse malignancies. This shift in functionality positions TD52 as a pioneering agent targeting protein-protein interactions rather than kinase domains [5] [10].
Triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC) represent key therapeutic contexts for TD52. In TNBC models (e.g., MDA-MB-231, HCC-1937), TD52 induced apoptosis at low micromolar concentrations (2–10 μM), reducing cell viability by 50–80% within 48 hours. Comparatively, erlotinib required higher doses to achieve similar effects, underscoring TD52’s optimized bioactivity [5] [8]. This efficacy extends to in vivo settings, where oral administration (10 mg/kg/day) suppressed MDA-MB-468 xenograft growth by >60% over 52 days, correlating with decreased CIP2A and p-Akt levels in tumors [1] [10].
Table 1: TD52 vs. Erlotinib in Preclinical Cancer Models
Parameter | TD52 | Erlotinib |
---|---|---|
Primary molecular target | CIP2A (via Elk1 disruption) | EGFR tyrosine kinase |
Anti-proliferative IC50 (TNBC) | 2–5 μM | 10–20 μM |
Apoptosis induction | Caspase-9/3 activation, PARP cleavage | Weak caspase activation |
PP2A activation | 2.5-fold increase at 5 μM | Marginal increase |
In vivo tumor suppression | >60% reduction at 10 mg/kg/day | 30–40% reduction at equivalent doses |
Data compiled from [1] [5] [10]
The CIP2A/PP2A/p-Akt signaling axis is a master regulatory node in oncogenesis. PP2A, a heterotrimeric serine/threonine phosphatase (scaffolding A, catalytic C, regulatory B subunits), dephosphorylates ≥70% of phospho-serine/threonine residues in cells, acting as a tumor suppressor. CIP2A (p90) binds PP2A’s catalytic subunit, inhibiting its activity toward key oncoproteins like c-Myc and Akt. This inhibition stabilizes phosphorylated Akt (p-AktS473), driving proliferation and survival in malignancies [3] [7].
CIP2A overexpression occurs in 65–90% of solid tumors and correlates with poor prognosis:
Table 2: CIP2A Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Association |
---|---|---|
Triple-negative breast | 70–80% | Reduced overall survival, chemoresistance |
Hepatocellular | >60% | Tumor aggressiveness, sorafenib resistance |
Non-small cell lung | 65–75% | Advanced stage, metastasis |
Colorectal | 50–70% | Lymph node invasion, recurrence |
TD52 uniquely disrupts CIP2A transcription by interfering with Elk1 binding to the CIP2A promoter. Elk1, a ternary complex factor (TCF), normally activates CIP2A transcription upon phosphorylation by ERK. TD52 blocks Elk1-DNA interactions without inhibiting ERK, reducing CIP2A mRNA by >50% within 24 hours [5] [10]. Consequently, PP2A activity increases 2.5-fold, dephosphorylating Akt and triggering mitochondrial apoptosis. This mechanism operates independently of receptor tyrosine kinases (RTKs)—TD52 (5 μM) shows no inhibition of IGFR, PDGFR, or VEGFR2 [1] [5].
Figure: Mechanism of TD52 Action on the CIP2A/PP2A Axis
1. TD52 enters cancer cells and localizes to the nucleus 2. Disrupts Elk1 binding to CIP2A promoter (-1,000 to -500 bp region) 3. Suppresses CIP2A transcription (>50% reduction) 4. Releases PP2A from CIP2A-mediated inhibition 5. Reactivated PP2A dephosphorylates Akt at S473 6. Downregulation of p-Akt induces mitochondrial apoptosis
This pathway underpins TD52’s therapeutic innovation: By reactivating PP2A, it simultaneously destabilizes multiple oncoproteins (c-Myc, p-Akt, p-ERK), overcoming limitations of single-kinase inhibitors [5] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1